

# Spectroscopic Analysis of 1-Iodo-8H-perfluoroctane: A Technical Guide

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## Compound of Interest

Compound Name: **1-Iodo-8H-perfluoroctane**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Iodo-8H-perfluoroctane**, a fluorinated organic compound of interest in various research and development applications. Due to the limited availability of public spectroscopic data for **1-Iodo-8H-perfluoroctane** (CAS 79162-64-4), this document presents representative data from its close structural isomer, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS 2043-57-4), which is expected to exhibit very similar spectroscopic characteristics.[\[1\]](#)[\[2\]](#)

## Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the representative compound, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.25	Triplet	2H	-CH <sub>2</sub> -I
2.50	Triplet of Triplets	2H	-CF <sub>2</sub> -CH <sub>2</sub> -

### <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
105-125 (multiplets)	-CF <sub>2</sub> - groups
33 (triplet)	-CF <sub>2</sub> -CH <sub>2</sub> -
-5	-CH <sub>2</sub> -I

### <sup>19</sup>F NMR Data

Chemical Shift (ppm)	Assignment
-81.1	-CF <sub>3</sub>
-114.5	-CF <sub>2</sub> -CH <sub>2</sub> -
-122.0 to -126.5	-(CF <sub>2</sub> ) <sub>5</sub> -

Note: NMR data is sourced from publicly available databases and may vary depending on the solvent and experimental conditions.[\[1\]](#)

## Infrared (IR) Spectroscopy

### Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2970-2850	Strong	C-H Stretching
1470	Medium	C-H Scissoring
1380	Medium	C-H Methyl Rock
1200-1000	Strong	C-F Stretching
730	Medium-Weak	C-I Stretching

Note: IR data is based on typical absorption regions for the functional groups present.[\[3\]](#)

## Experimental Protocols

The acquisition of high-quality spectroscopic data for fluorinated compounds such as **1-Iodo-8H-perfluorooctane** requires specific experimental considerations.

### NMR Spectroscopy of Fluorinated Compounds

A standard protocol for acquiring NMR spectra of fluorinated compounds involves a series of one- and two-dimensional experiments.<sup>[4]</sup>

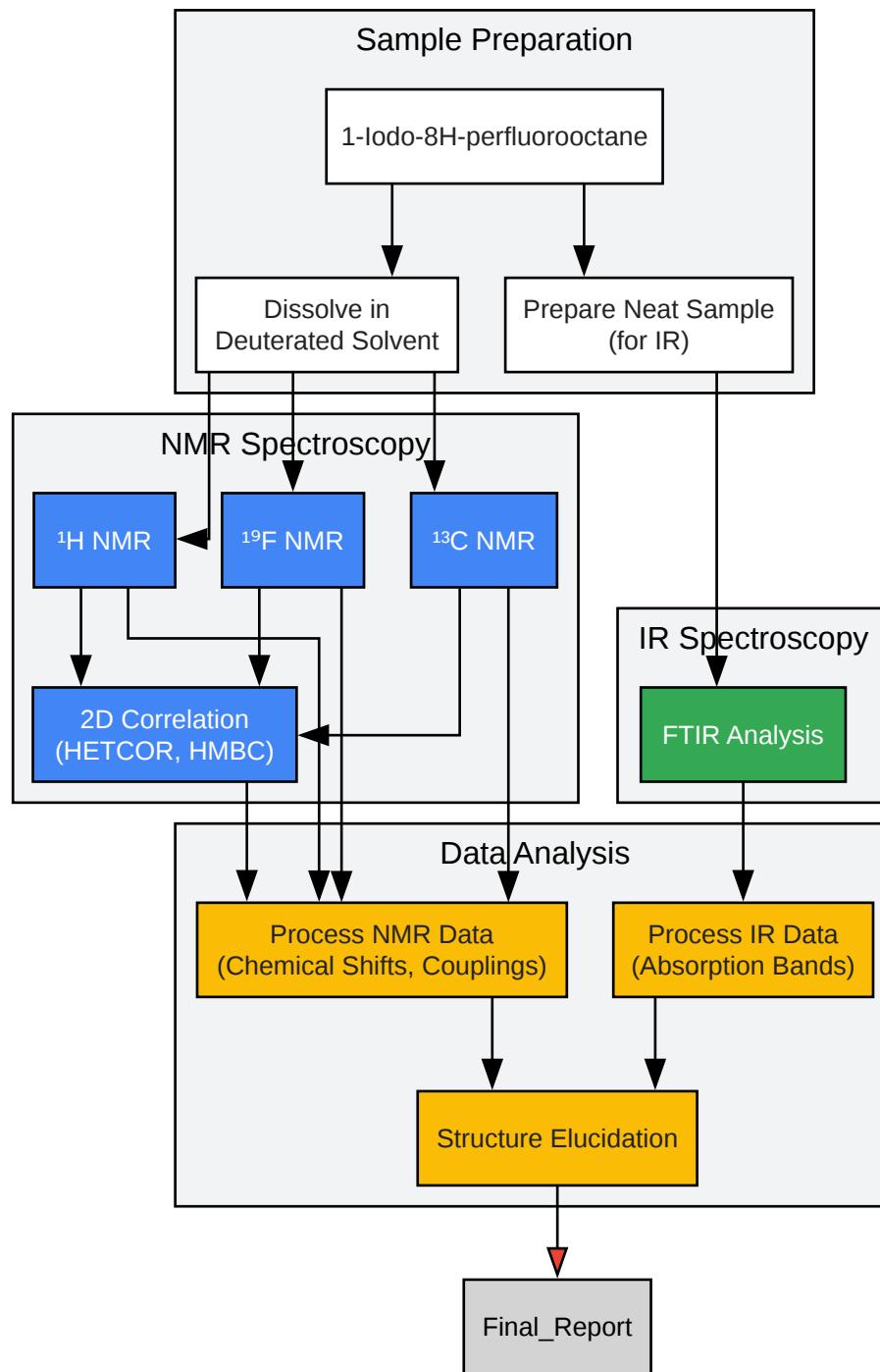
- Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , acetone- $\text{d}_6$ ).
- $^{19}\text{F}$  NMR: A standard one-dimensional  $^{19}\text{F}$  NMR spectrum is acquired. Due to the large chemical shift range of  $^{19}\text{F}$ , a wide spectral window is necessary.<sup>[5][6]</sup> Both proton-coupled and decoupled spectra can be informative.
- $^1\text{H}$  NMR: A standard one-dimensional  $^1\text{H}$  NMR spectrum is acquired.
- $^{13}\text{C}$  NMR: A standard one-dimensional  $^{13}\text{C}$  NMR spectrum is acquired, often with proton decoupling.
- 2D Correlation Spectroscopy: To establish connectivity, heteronuclear correlation experiments such as  $^1\text{H}$ - $^{19}\text{F}$  HETCOR or HMBC can be performed to correlate proton and fluorine signals.<sup>[7]</sup> Similarly,  $^1\text{H}$ - $^{13}\text{C}$  HSQC and HMBC experiments are used to assign carbon signals.

### Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples like **1-Iodo-8H-perfluorooctane**, the spectrum can be obtained "neat" by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).<sup>[8]</sup> Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest. For solid samples, a KBr disk or an Attenuated Total Reflectance (ATR) accessory can be used.<sup>[9]</sup>
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400  $\text{cm}^{-1}$ ). A background spectrum of the empty sample holder (or the pure solvent) is recorded and subtracted from the sample spectrum.

# Mandatory Visualization

## Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for spectroscopic analysis of **1-Iodo-8H-perfluorooctane**.

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